![molecular formula C6H11ClF3NO2 B2725481 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride CAS No. 2361678-21-7](/img/structure/B2725481.png)

3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

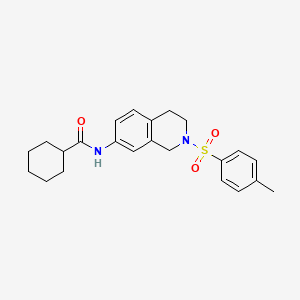

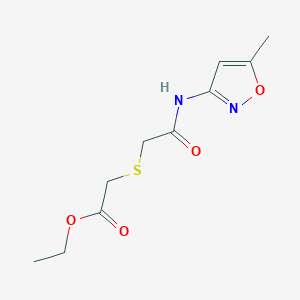

“3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride” is a chemical compound with the molecular formula C6H11ClF3NO2. It is a powder in physical form . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10F3NO2.ClH/c1-4(5(11)12)10(2)3-6(7,8)9;/h4H,3H2,1-2H3,(H,11,12);1H . This indicates that the compound contains a methyl group (CH3-), a trifluoroethyl group (C2H2F3-), an amino group (NH2), a propanoic acid group (C2H5COOH), and a hydrochloride group (HCl).Physical and Chemical Properties Analysis

The compound “this compound” is a powder in physical form . It has a molecular weight of 221.6. The compound should be stored at room temperature .Applications De Recherche Scientifique

Greener Fluorous Chemistry

A study introduced a novel design paradigm for fluorous chemistry, focusing on the synthesis of azides, amines, imidazoles, and imidazolium salts from precursors like 2,2,2-Trifluoroethanol. This approach aims to mitigate the environmental impact associated with longer linear perfluoroalkyl groups, showcasing potential applications in developing environmentally friendly fluorous compounds (Nemes et al., 2010).

Hydrogen Bonding and Polymorphism

Research on amino alcohols combined with quinoline-2-carboxylic acid revealed the formation of salts that exhibit unique hydrogen bonding and polymorphism. This study provides insights into the structural diversity and potential applications of amino alcohol salts in materials science and crystal engineering (Podjed & Modec, 2022).

Antimicrobial Activity

A series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids, demonstrated good antimicrobial activity against various pathogens. This highlights the compound's potential in creating new antimicrobial agents (Mickevičienė et al., 2015).

Enhancing Reactivity of Hydroxyl Molecules

Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) was used as a renewable building block to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach demonstrates a sustainable alternative to phenol for introducing benzoxazine properties to aliphatic hydroxyl molecules, opening new pathways for material science applications (Trejo-Machin et al., 2017).

Synthesis of S-Glycosyl and S-Alkyl Derivatives

Research on the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one uncovered significant anticancer activities against various cancer cell lines. This study underscores the potential therapeutic applications of these derivatives in cancer treatment (Saad & Moustafa, 2011).

Propriétés

IUPAC Name |

3-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-10(3-2-5(11)12)4-6(7,8)9;/h2-4H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCKCUCNYFAEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2725398.png)

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)

![1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2725403.png)

![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725408.png)

![2-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2725409.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2725412.png)

![6-Chloro-N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2725414.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2725419.png)

![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)